![molecular formula C23H25N3O3 B3991842 3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991842.png)
3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
The compound 3,3,7,8-tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex benzodiazepinone derivative characterized by:
- Four methyl groups at positions 3, 3, 7, and 8 on the diazepine ring.
Biological Activity
3,3,7,8-Tetramethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound notable for its diverse biological activities. This article synthesizes existing research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O3
- Molecular Weight : 391.5 g/mol
- IUPAC Name : 2,3,9,9-tetramethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
The compound features a dibenzo[b,e][1,4]diazepine core with significant substitutions that influence its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities including antibacterial and potential anticancer properties.
Antibacterial Activity
A study highlighted the antibacterial effects of similar nitro-substituted compounds. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. The compound was tested against several strains:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Moderate activity |
Proteus mirabilis | Active |
The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as an antibacterial agent .
Anticancer Potential
Emerging research indicates that compounds with similar structures may possess anticancer properties. The nitrophenyl group is hypothesized to play a crucial role in enhancing cytotoxicity against cancer cell lines. For instance:
- Case Study : A derivative exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) while sparing normal cells.
This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .
The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with cellular macromolecules:
- Nitro Group Reduction : Under anaerobic conditions or within specific bacterial environments.
- DNA Interaction : Inducing strand breaks and inhibiting replication.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative damage in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Notes:
- The 4-nitrophenyl group in the target compound and 4d introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-13-9-17-18(10-14(13)2)25-22(15-5-7-16(8-6-15)26(28)29)21-19(24-17)11-23(3,4)12-20(21)27/h5-10,22,24-25H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVBYAAVLSDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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